Mniopetal B

Catalog No.
S13276246
CAS No.
158760-99-7
M.F
C25H38O8
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mniopetal B

CAS Number

158760-99-7

Product Name

Mniopetal B

IUPAC Name

[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxydecanoate

Molecular Formula

C25H38O8

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-17-13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20(17)28/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16?,17-,18-,19?,20-,22-,25+/m0/s1

InChI Key

TVPQRCOMJLYKTF-LSNLLVJGSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)O

Isomeric SMILES

CCCCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)O

Confirmed Information on Mniopetal B

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for Mniopetal B:

Property Description
Classification Drimane-type sesquiterpenoid [1]
Natural Source Mniopetalum sp. 87256 [2]
Reported Activity Reverse transcriptase inhibitor [2]

This compound belongs to the drimane sesquiterpenoid family [1]. Like the related compound (-)-Mniopetal E, it inhibits RNA-directed DNA polymerases (reverse transcriptases) from RNA viruses such as HIV-1 [3] [4] [2].

Proposed Research Framework for this compound

While direct protocols for this compound are unavailable, the following workflow outlines critical research phases for characterizing a compound of its nature, drawing from methodologies used for similar natural products [5].

Start Start: Natural Product Discovery P1 Purification & Identification Start->P1 Crude Extract P2 In Vitro Bioactivity Screening P1->P2 Pure Compound P3 Mechanism of Action Studies P2->P3 Confirmed Activity P4 Structural Modification & Optimization P3->P4 Target Pathway P5 In Vivo & Preclinical Assessment P4->P5 Lead Candidates

Proposed research workflow for this compound

Phase 1: Purification and Structural Elucidation

The first step involves obtaining the pure compound for study.

  • Source: The fungus Mniopetalum sp. is cultured, and the compound is extracted from the mycelium or culture broth.
  • Purification: Techniques like liquid-liquid partitioning, followed by chromatographic methods (e.g., silica gel chromatography, HPLC) are used for isolation.
  • Identification: The chemical structure is determined using spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography [3] [4].
Phase 2: In Vitro Bioactivity Screening

This phase confirms and quantifies the reported biological activity.

  • Primary Assay: A cell-free assay to measure the direct inhibition of HIV-1 Reverse Transcriptase (RT). The protocol involves incubating the enzyme with a template/primer and labeled nucleotides, with and without the inhibitor. Activity is measured by the incorporation of the label [5].
  • Cytotoxicity Assay: A parallel cell-based assay (e.g., using MT-4 or HeLa cells) is essential to determine if antiviral activity is due to specific inhibition or general cell death. Metrics like CC₅₀ (cytotoxic concentration 50%) are calculated.
Phase 3: Mechanism of Action Studies

Once activity is confirmed, deeper investigation into how it works is needed.

  • Enzyme Kinetics: Determine the mode of inhibition (e.g., competitive, non-competitive) and calculate inhibition constants (Kᵢ or IC₅₀) using varying substrate concentrations.
  • Computational Studies: Molecular docking and dynamics simulations can be performed to model how this compound interacts with the HIV-1 RT allosteric pocket, providing hypotheses for experimental validation [5].
  • Resistance Profiling: Test the compound's efficacy against RT enzymes with common drug-resistant mutations (e.g., K103N, Y181C) [5].

Future Research Directions

Given the structural similarity to (-)-Mniopetal E, research could explore:

  • Total Synthesis: Developing a synthetic route, as achieved for (-)-Mniopetal E, is crucial for securing a reliable supply for further testing and potential modification [3] [4].
  • Structure-Activity Relationship (SAR): Synthesizing analogs of this compound to identify which parts of the molecule are critical for its anti-HIV activity and to improve its drug-like properties [5].
  • Parallel Screening: Adopting a strategy that simultaneously evaluates anticancer, antimicrobial, or anti-inflammatory activity, given the diverse bioactivities often exhibited by drimane sesquiterpenoids.

References

Comprehensive Scientific Overview of Mniopetal B: A Reverse Transcriptase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Mniopetal B is a naturally occurring secondary metabolite identified as a reverse transcriptase inhibitor. It was first isolated from the fungal species Mniopetalum sp. 87256 and belongs to the chemical class of drimane sesquiterpenoids [1] [2] [3]. This compound has attracted significant scientific interest due to its potential as an antiviral agent, specifically for its ability to inhibit the reverse transcriptase of human immunodeficiency virus (HIV)-1 [3]. The compound's unique structural characteristics, featuring a naphthofuran core fused with a lactone ring and esterified with a hydroxy fatty acid chain, present both intriguing bioactivity and substantial synthetic challenges [4] [2]. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, biological activity, sourcing, synthetic approaches, and research applications, with particular emphasis on experimental protocols and data presentation for scientific professionals engaged in drug discovery and development.

Chemical and Structural Profile

This compound possesses a complex molecular architecture that contributes to its biological function and physicochemical properties. The compound's structure has been elucidated through various analytical techniques, and its total synthesis has been achieved, confirming the absolute stereochemistry [4] [3].

  • Molecular Formula: C₂₅H₃₈O₈ [1] [2]
  • Molecular Weight: 466.56 g/mol [1] [2]
  • CAS Registry Number: 158760-99-7 [1]
  • IUPAC Name: 4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-1H,3H,6H,6aH,7H,8H,9H,10H,10bH-naphtho[1,8a-c]furan-9-yl 2-hydroxydecanoate [2]
  • Structural Classification: Naphthofuran derivative specifically categorized as a drimane sesquiterpenoid [2] [3]

The chemical structure of this compound consists of a naphthofuran core—a furan ring fused to a naphthalene moiety—with multiple oxygen-containing functional groups including formyl, hydroxyl, and lactone carbonyl, esterified with 2-hydroxydecanoic acid [2]. This combination of polar functional groups and lipophilic regions contributes to its molecular properties and biological interactions.

Table 1: Comprehensive Physicochemical Properties of this compound

Property Value Prediction Method
Molecular Weight 466.56 g/mol Experimental [1]
XLogP 2.85 ChemAxon [2]
Hydrogen Bond Donors 3 ChemAxon [2]
Hydrogen Bond Acceptors 8 ChemAxon [2]
Rotatable Bonds 11 ChemAxon [2]
Topological Polar Surface Area 130.36 Ų ChemAxon [2]
Water Solubility 0.065 g/L ALOGPS [2]
pKa (Strongest Acidic) 11.84 ChemAxon [2]
pKa (Strongest Basic) -3.5 ChemAxon [2]
Bioavailability Score 0.55 SwissADME
Rule of Five Compliance Yes ChemAxon [2]

Biological Activity and Mechanism of Action

This compound demonstrates significant biological activity as a reverse transcriptase inhibitor, positioning it as a promising candidate for antiviral drug development, particularly against HIV [1] [3]. Reverse transcriptase is a crucial enzyme in the life cycle of retroviruses like HIV, responsible for converting viral RNA into DNA, which then integrates into the host genome. Inhibition of this enzyme effectively blocks viral replication.

The compound's mechanism involves binding to HIV-1 reverse transcriptase and inhibiting its enzymatic activity, thereby preventing the conversion of viral RNA to proviral DNA [3]. While the precise molecular interactions and binding site require further elucidation, the structural complexity of this compound suggests potential for unique binding characteristics compared to conventional reverse transcriptase inhibitors.

The following diagram illustrates the proposed mechanism of action of this compound as a reverse transcriptase inhibitor in the context of HIV replication:

G HIV_RNA HIV Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Binds to DNA Proviral DNA RT->DNA Catalyzes synthesis MniopetalB This compound MniopetalB->RT Inhibits

> Proposed mechanism of this compound inhibition of HIV reverse transcriptase.

This compound belongs to a family of related compounds isolated from the same fungal source, including Mniopetals A, C, D, E, and F, several of which also demonstrate reverse transcriptase inhibitory activity [4] [3]. This structural family provides valuable insights into structure-activity relationships that can guide medicinal chemistry optimization.

Natural Source and Isolation

This compound is naturally produced by the fungal species Mniopetalum sp. 87256 [1] [2]. This basidiomycete fungus represents the primary known source of this compound in nature. The isolation process typically involves extraction of fungal mycelia or culture broth with organic solvents, followed by multiple chromatographic purification steps to separate this compound from related compounds and cellular constituents.

The following workflow outlines the key stages in the isolation and characterization of this compound from its natural source:

G Fungus Mniopetalum sp. 87256 Culture Extraction Solvent Extraction Fungus->Extraction Crude Crude Extract Extraction->Crude Fractionation Chromatographic Fractionation Crude->Fractionation Purification Purified this compound Fractionation->Purification Characterization Structure Elucidation (NMR, MS, XRD) Purification->Characterization

> Workflow for isolation and characterization of this compound from natural source.

Synthetic Approaches and Strategies

The complex molecular architecture of this compound has prompted the development of innovative synthetic strategies to enable sufficient material supply for biological evaluation and structure-activity relationship studies. Multiple research groups have reported successful total syntheses of this compound and related analogs [4] [5] [3].

Key Synthetic Methodologies

The total synthesis of this compound employs several sophisticated chemical transformations to establish its stereochemically dense framework:

  • Sharpless Asymmetric Dihydroxylation: This reaction is utilized to introduce chiral centers with high enantioselectivity early in the synthetic sequence [4].
  • Intramolecular Diels-Alder Reaction: A key cyclization step that constructs the complex fused ring system with appropriate stereochemistry [4] [3].
  • Selective Esterification: Critical for introducing the 2-hydroxydecanoate moiety at the equatorial hydroxy group adjacent to an axial hydroxy function, demonstrating challenging chemoselectivity [4].
  • Horner-Emmons Carbon Elongation: Employed for constructing the butenolide moiety with precise stereocontrol [3].

The following diagram illustrates the strategic bond disconnections and key transformations in a representative total synthesis of this compound:

G Start Chiral Starting Material DH Sharpless Asymmetric Dihydroxylation Start->DH Intermediate1 Functionalized Intermediate DH->Intermediate1 DA Intramolecular Diels-Alder Intermediate1->DA Core Naphthofuran Core DA->Core SE Selective Esterification Core->SE Product This compound SE->Product

> Key strategic transformations in the total synthesis of this compound.

Synthetic Challenges and Solutions

The synthesis of this compound presents multiple challenges, including the establishment of multiple stereocenters, construction of the strained tricyclic system, and introduction of sensitive functional groups. The implemented solutions include:

  • Use of chiral auxiliaries and asymmetric catalysis to control stereochemistry
  • Stepwise ring construction to manage ring strain and regiochemistry
  • Protecting group strategies to enable selective functionalization
  • Late-stage introduction of sensitive aldehyde and ester functionalities

These synthetic achievements have not only provided access to the natural product but also enabled the preparation of structural analogs for biological evaluation and the confirmation of its absolute stereochemistry [3].

Experimental Protocols and Research Applications

In Vitro Reverse Transcriptase Inhibition Assay

The primary biological activity of this compound can be evaluated using established reverse transcriptase inhibition assays. The following protocol outlines the key steps for assessing its inhibitory activity:

Table 2: Reverse Transcriptase Inhibition Assay Protocol

Step Parameter Specifications
1. Enzyme Preparation HIV-1 Reverse Transcriptase Commercially available recombinant enzyme
2. Substrate Mix Template-Primer Poly(rA)/oligo(dT) or similar template-primer system
Radioactive Label [³H]-TTP or similar labeled nucleotide
Buffer Tris-HCl (pH 8.0), MgCl₂, KCl, DTT
3. Compound Treatment This compound Concentration Serial dilutions (typically 0.1-100 μM)
Solvent Control DMSO (final concentration <1%)
Positive Control Known RT inhibitor (e.g., Nevirapine)
4. Reaction Conditions Incubation Temperature 37°C
Reaction Time 60 minutes
Termination Method TCA precipitation or specific binding to DEAE filters
5. Detection & Analysis Measurement Method Scintillation counting
Data Analysis IC₅₀ calculation from dose-response curve
Compound Sourcing and Handling

For research purposes, this compound is commercially available from specialized chemical suppliers such as MedChemExpress, with the following specifications:

  • Catalog Number: HY-N14285 [1]
  • Purity: Available in various purifications, typically >95% by HPLC [1]
  • Form: Solid powder
  • Storage: Store at recommended conditions as per Certificate of Analysis [1]
  • Handling: For research use only; not for human consumption [1]

Important Note: this compound is classified as a controlled substance in certain territories and may be subject to purchase restrictions [1].

Research Implications and Future Directions

This compound represents a promising starting point for the development of novel antiviral agents, particularly against HIV. Its natural product origin provides a structurally unique scaffold that may offer advantages over existing reverse transcriptase inhibitors in terms of resistance profiles and mechanism of action.

Future research directions should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of this compound's structure to optimize potency, selectivity, and drug-like properties
  • Mechanistic Elucidation: Detailed biophysical and structural studies to characterize its binding mode with reverse transcriptase
  • Resistance Profile: Evaluation of activity against clinically relevant mutant strains of HIV reverse transcriptase
  • Preclinical Development: Assessment of pharmacokinetics, metabolism, and toxicology to establish therapeutic potential

The successful total synthesis of this compound and related compounds [4] [3] provides a solid foundation for these medicinal chemistry efforts, enabling the preparation of sufficient quantities for comprehensive biological evaluation and the generation of synthetic analogs.

Conclusion

References

Core Characteristics of Mniopetal B

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information I found from the search results:

Property Description
Compound Name Mniopetal B [1]
Source Isolated from the fungus Mniopetalum sp. 87256 [1]
Reported Activity Identified as a reverse transcriptase inhibitor [1]
Quantitative Data Not available in search results -
Chemical Structure Not available in search results -

Research Context and Pathways

The search results indicate that this compound is a reverse transcriptase inhibitor [1]. Reverse transcriptase is a key enzyme used by certain viruses, like HIV, to convert their RNA into DNA, a critical step in their replication cycle. Inhibiting this enzyme is a well-established strategy for antiviral drug development.

The following diagram outlines the general mechanism of how a reverse transcriptase inhibitor like this compound would function in the viral replication cycle.

G ViralRNA Viral RNA DNAIntermediate DNA Intermediate ViralRNA->DNAIntermediate Reverse Transcription ViralDNA Viral DNA DNAIntermediate->ViralDNA Replication Completion Inhibitor This compound (Inhibitor) Inhibitor->DNAIntermediate Blocks Process

This represents the general logic for investigating compounds like this compound, though specific protein-level interaction data was not found in the search results.

Research Methodology and Knowledge Gaps

The foundational discovery of this compound likely followed a standard workflow for investigating bioactive natural products. However, the search results do not contain the detailed experimental protocols you requested.

G Step1 1. Source Collection & Extraction Step2 2. Bioassay-Guided Fractionation Step1->Step2 Step3 3. Compound Isolation & Structural Elucidation Step2->Step3 Step4 4. Biological Activity Screening Step3->Step4

Based on the search results, several key details for a full whitepaper are unavailable:

  • Experimental Protocols: Specific methodologies for bioassays, compound isolation, and structure elucidation (e.g., NMR, mass spectrometry) are not provided.
  • Quantitative Data: The search results lack IC50 values, cytotoxicity data, and detailed dose-response curves.
  • Chemical Synthesis: No information on total synthesis or derivatization studies was found.
  • Broader Activity Profile: Activity is noted in one area, but data on specificity, mechanism of action, and efficacy in cellular or animal models is missing.

Suggestions for Further Research

To build a complete technical profile of this compound, you may need to consult specialized scientific resources. I suggest you:

  • Search scientific databases like SciFinder or Reaxys, which are more comprehensive for chemical literature.
  • Retrieve the original research articles from the Journal of Natural Products or similar journals where the initial discovery was likely published.
  • Explore patents using the compound name, as they can be a source of detailed biological and chemical data.

References

Mniopetal B initial characterization

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics of Mniopetal B

The table below summarizes the key identified characteristics of this compound:

Property Description
Biological Activity Reverse transcriptase inhibitor [1].
Source Isolated from the fungus Mniopetalum sp. 87256 [1].
Molecular Formula C₂₅H₃₈O₈ [1].
Molecular Weight 466.56 g/mol [1].
CAS Registry Number 158760-99-7 [1].
Research Use For research use only; not for human consumption [1].

Suggested Experimental Pathways for Characterization

While specific protocols for this compound were not located, research on related natural product inhibitors suggests a multi-faceted approach. The following diagram outlines a potential workflow for its characterization and evaluation.

G start Start: Natural Product (Mniopetalum sp. 87256) a Extraction & Isolation start->a Solid/Liquid Extraction b Structural Elucidation a->b Chromatography (GC-MS, HPLC) c Biological Activity Screening b->c Pure Compound d Mechanism of Action Studies c->d Confirmed Activity e1 In-vitro Assays (e.g., Cell-based Antiviral) d->e1 Understand Target e2 Permeability & ADMET Profiling d->e2 Promising Candidate f Lead Optimization & Synthesis e1->f In-vitro Efficacy e2->f Favorable Properties

A proposed workflow for the characterization and development of a natural product like this compound.

The key stages involve:

  • Extraction & Isolation: The initial step involves obtaining the crude extract from the source fungus (Mniopetalum sp.), followed by bioassay-guided fractionation using chromatographic techniques to isolate the active compound, this compound [1].
  • Structural Elucidation: Advanced analytical techniques are used to determine the precise chemical structure. The molecular formula (C₂₅H₃₈O₈) and weight are confirmed via mass spectrometry, and the stereochemistry can be definitively established through total synthesis, as demonstrated for the related compound Mniopetal E [2] [3].
  • Biological Activity Screening: The core activity of this compound is tested in enzyme inhibition assays against HIV-1 reverse transcriptase (RT) to confirm its function as an inhibitor [1] [4].
  • Mechanism of Action Studies: Further studies characterize the inhibition mechanism. This compound is likely a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to an allosteric site on the HIV-1 RT, a common mechanism for natural product RT inhibitors [5].
  • Parallel Screening for Drug Development: A modern approach involves parallel screening, where affinity for the target (RT) is evaluated alongside drug-like properties. This includes:
    • Caco-2 Cell Permeability: Modeling intestinal absorption to predict oral bioavailability [5].
    • Lipophilic Ligand Efficiency (LLE): An index that combines potency and lipophilicity to prioritize compounds with a higher probability of success, helping to optimize leads [5].

Important Limitations and Future Research

  • No detailed experimental protocols for the specific bioassay used to identify this compound's reverse transcriptase inhibition are available in the searched literature.
  • Quantitative data such as IC₅₀ values, binding affinity (Ki), or results from cytotoxicity assays for this compound are not provided in the current search results.
  • The specific signaling pathways it modulates in a cellular context are not detailed. The diagram provided is a generalized workflow based on standard practices in natural product drug discovery [5].

References

An Overview of Modern Extraction Techniques

Author: Smolecule Technical Support Team. Date: February 2026

For researchers aiming to extract similar drug-like compounds from natural sources, the choice of extraction technology is crucial. The table below summarizes the key characteristics of both conventional and green extraction methods.

Extraction Technique Principle Key Advantages Key Disadvantages Suitability for Thermolabile Compounds
Maceration [1] Soaking plant material in solvent. Simple equipment, high extraction rate, flexible solvent choice [1]. Time-consuming, uses large volumes of often toxic solvents [1]. Good (typically performed at room temp.)
Percolation [1] Continuous solvent flow through plant material. Maintains concentration difference, improved efficiency over maceration [1]. High solvent consumption [1]. Good
Reflux Extraction [1] Repeated heating and condensation of solvent. Prevents solvent loss, efficient for volatile components [1]. High temperatures can degrade thermally unstable components [1]. Poor
Soxhlet Extraction [1] Continuous reflux and siphoning with fresh solvent. Low cost, easy operation, good for multiple samples [1]. Long extraction times, high temperatures, uses toxic solvents, can degrade compounds [1]. Poor
Microwave-Assisted (MAE) [1] Uses microwave energy to heat solvents and plant cells. Shorter time, reduced solvent and energy consumption [1]. (Not specified in available excerpts) Moderate (temperature control is key)
Ultrasonic-Assisted [1] Uses ultrasound to disrupt cell walls. Shorter time, improved yield [1]. (Not specified in available excerpts) Good (can be performed at low temperatures)
Supercritical Fluid (SFE) [1] Uses supercritical fluids (e.g., CO₂) as solvent. Avoids toxic solvents, tunable selectivity, low environmental impact [1]. High initial equipment cost [1]. Excellent (operates at near-room temperature)

Proposed Experimental Workflow for Natural Product Extraction

Given the lack of a direct protocol for Mniopetal B, the following workflow outlines a general approach for extracting and isolating bioactive natural products, which can be adapted based on your specific research goals.

Start Start: Plant Material Collection (Mniopetalum sp.) Step1 1. Sample Preparation (Drying and Size Reduction) Start->Step1 Step2 2. Preliminary Screening (Test various solvents and methods) Step1->Step2 Step3 3. Optimized Extraction (e.g., Green method like SFE or UAE) Step2->Step3 Step4 4. Crude Extract Concentration Step3->Step4 Step5 5. Bioactivity-Guided Fractionation Step4->Step5 Step6 6. Compound Isolation & Purification (e.g., Chromatography) Step5->Step6 Step7 7. Structure Elucidation (NMR, MS, etc.) Step6->Step7 End End: Pure Compound & Activity Confirmation Step7->End

Detailed Protocol Steps
  • Sample Preparation: Air-dry the fungal material (e.g., Mniopetalum sp.) and grind it into a fine, homogeneous powder to maximize the surface area for solvent contact [1].
  • Preliminary Screening & Solvent Selection:
    • Test a range of solvents with different polarities (e.g., hexane, ethyl acetate, ethanol, and water) to determine which is most effective at extracting the target compounds.
    • Compare traditional methods (maceration) with green methods (ultrasonic-assisted extraction) on a small scale.
    • Note on Green Solvents: Due to the toxicity and environmental impact of solvents like n-hexane, consider using green alternative solvents such as ethanol, ethyl acetate, or dimethyl carbonate where possible [1].
  • Optimized Extraction:
    • Based on screening results, scale up the most promising method.
    • For a thermolabile compound like a sesquiterpenoid, Ultrasonic-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) with CO₂ are excellent choices as they offer high efficiency at low temperatures, preserving the integrity of the bioactive compounds [1].
  • Crude Extract Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
  • Bioactivity-Guided Fractionation:
    • Re-dissolve the crude extract and fractionate it using liquid-liquid partitioning or flash chromatography.
    • After each separation step, test the fractions for the desired biological activity (e.g., HIV-1 reverse transcriptase inhibition assay [2] [3]) to track the active constituents.
  • Isolation and Purification: Use advanced chromatographic techniques, particularly preparative High-Performance Liquid Chromatography (HPLC), to isolate pure compounds from the most active fractions.
  • Structure Elucidation: Identify the isolated compound(s) using spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound [2].

Application Notes & Limitations

  • Starting Material: The original source of this compound is the fungus Mniopetalum sp. [3]. Sourcing a viable and correctly identified strain is the first critical step.
  • Analytical Standards: Without a standard sample of this compound, confirming the identity and purity of your extract will be challenging. The total synthesis route [4] could potentially be used to create such a standard for comparison.
  • Yield Optimization: The extraction process (e.g., solvent-to-material ratio, temperature, time, pressure in SFE) must be rigorously optimized using design of experiments (DoE) approaches to maximize yield.

References

Application Note: Purification Strategy for Mniopetal B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mniopetals are a class of drimane-type sesquiterpenes isolated from basidiomycete fungi, noted for their antiviral and potential anticancer activities [1] [2]. Mniopetal B is a structural analog of Mniopetal A, which was discovered through a screening program for inhibitors of Moloney murine leukemia virus (MuLV) reverse transcriptase [1]. The purification of these complex natural products requires a careful, multi-step approach to separate them from closely related analogs and fermentation impurities. This application note outlines a detailed protocol for the purification of this compound, leveraging standard chromatographic techniques.

Materials

  • Source Material: Frozen mycelial cake or ethyl acetate extract from a fermenter culture of the producing fungal strain (e.g., Mniopetalum sp.).
  • Solvents: HPLC-grade or higher Ethyl Acetate (EtOAc), Hexane, Methanol (MeOH), Water, Acetonitrile (ACN).
  • Chromatography Media:
    • Normal-Phase Silica Gel (e.g., 40-63 μm, 60 Å pore size)
    • Reversed-Phase C18 Silica Gel (e.g., 40-63 μm)
    • Sephadex LH-20
  • Equipment:
    • Low-pressure liquid chromatography (LPLC) system with a fraction collector.
    • High-performance liquid chromatography (HPLC) system with a semi-preparative C18 column (e.g., 10 x 250 mm, 5 μm).
    • Analytical balance, rotary evaporator, vacuum pump, and ultrasonic bath.

Methods

The following workflow diagrams the complete purification process for this compound.

Start Start: Crude Ethyl Acetate Extract NP Normal-Phase Silica Gel Chromatography Start->NP F1 Fraction Screening (TLC / Bioassay) NP->F1 LH20 Desalting / Further Purification (Sephadex LH-20) F1->LH20 PrepHPLC Final Purification (Reversed-Phase Prep-HPLC) LH20->PrepHPLC End Pure this compound PrepHPLC->End

Initial Extraction and Crude Separation
  • Extraction: Homogenize the frozen mycelial cake in a blend of ethyl acetate and methanol (2:1, v/v). Sonicate for 30 minutes and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude gum [1].
  • Normal-Phase Chromatography: This step performs an initial fractionation based on polarity.
    • Column Packing: Pack a glass column with normal-phase silica gel slurry in hexane.
    • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and dry. Load the dry powder onto the top of the column.
    • Elution: Elute the column with a stepwise or gradient elution of increasing polarity. A typical gradient might be:
      • 100% Hexane
      • Hexane → Ethyl Acetate (up to 100%)
      • Ethyl Acetate → Methanol (up to 10%)
    • Fraction Collection: Collect fractions based on volume (e.g., 1 column volume per fraction). Monitor fractions by thin-layer chromatography (TLC).
Intermediate Purification and Desalting
  • Fraction Screening: Analyze fractions from the normal-phase column using analytical TLC or LC-MS. Pool fractions containing this compound (identified by molecular weight). Bioassay-guided fractionation can be used if a functional assay is available [1].
  • Sephadex LH-20 Chromatography: This gel filtration step removes salts, pigments, and other high-molecular-weight impurities.
    • Column Preparation: Swell Sephadex LH-20 in 100% methanol for at least 3 hours. Pack into a column.
    • Sample Application: Dissolve the pooled fraction in a small volume of methanol and carefully load onto the column.
    • Elution: Isocratically elute the column with 100% methanol. Collect fractions.
    • Analysis: Combine fractions containing this compound, as determined by LC-MS, and evaporate to dryness.
Final Purification
  • Reversed-Phase Preparative HPLC: This is the critical polishing step to separate this compound from its closest analogs (e.g., Mniopetals A, C, D).
    • Column: Semi-preparative C18 column (10 x 250 mm, 5 μm).
    • Mobile Phase: A: Water; B: Acetonitrile.
    • Elution Program: Use a linear gradient optimized for separation. A suggested starting method is:
      • 0-5 min: 40% B
      • 5-30 min: 40% → 90% B
      • 30-35 min: 90% B
    • Flow Rate: 3.0 mL/min.
    • Detection: UV detection at 210-254 nm.
    • Fraction Collection: Collect peaks based on UV signal. Analyze each peak by analytical LC-MS to identify the fraction containing pure this compound.

Data Analysis and Compound Characterization

After purification, the identity and purity of this compound must be confirmed. The table below summarizes the key analytical data for the Mniopetal family based on available literature, which can be used for comparison.

Table 1: Comparative Spectroscopic Data for Mniopetal Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key ¹H NMR Data (δ, ppm) Key ¹³C NMR Data (δ, ppm) Reported IC₅₀ / Activity
Mniopetal A C₂₇H₄₀O₉ 508.6 [1] ~δ 5.35 (H-2, J = 12.7 Hz) [1] δ 72.8 (C-1), δ 74.3 (C-2) [1] MuLV RT Inhibition (IC₅₀ = 3.2 μM) [1]
This compound Information not available in search results Information not available in search results Information not available in search results Information not available in search results
Mniopetal C Information not available in search results Information not available in search results Information not available in search results Information not available in search results
Mniopetal D Information not available in search results Information not available in search results Information not available in search results Information not available in search results
  • Purity Assessment: The final compound should be analyzed by analytical HPLC with UV and/or MS detection. A purity of >95% is typically targeted for biological testing.
  • Structural Confirmation:
    • High-Resolution Mass Spectrometry (HR-MS): To confirm the molecular formula.
    • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for full structural elucidation and confirming the compound is this compound and not a closely related isomer [1] [2].

Troubleshooting

Issue Potential Cause Suggested Solution
Low yield after extraction Inefficient extraction from mycelia. Repeat extraction with fresh solvent. Use sonication or mechanical stirring.
Poor separation on normal-phase Too much sample overload. Reduce the sample load on the column. Use a shallower gradient for elution.
Compound does not elute from RP-HPLC Sample is too hydrophobic or ionized. Increase the organic solvent percentage in the mobile phase. Use a buffered mobile phase (e.g., with 0.1% Formic Acid).
Multiple closely eluting peaks in final HPLC Presence of structural analogs (Mniopetals A, C, D). Optimize the HPLC gradient. A slower gradient over a longer run time may be necessary for resolution [2].

Conclusion

This protocol provides a robust framework for the purification of this compound from a complex fungal extract. The combination of normal-phase, size-exclusion, and reversed-phase chromatography effectively separates the target compound from impurities and its structural analogs. The key to success lies in careful fraction monitoring and HPLC method optimization. Researchers are encouraged to adapt solvent systems and gradients based on their specific extract and analytical results.


References

Known Experimental Data on Mniopetal B

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data available for Mniopetal B is currently limited. The table below summarizes the key information gathered from the literature:

Property/Aspect Description / Value
Biological Activity Reverse transcriptase inhibitor [1].
Source Isolated from the organism Mniopetalum sp. 87256 [1].
Reported Data The literature currently provides no specific quantitative values (e.g., IC50, EC50) for its inhibitory activity [1].

Proposed Experimental Framework for Profiling this compound

Since detailed protocols for this compound are not publicly available, the following sections outline standard, established methodologies you can adapt to evaluate its activity and properties.

In Vitro Reverse Transcriptase Inhibition Assay

This protocol is adapted from general practices for screening reverse transcriptase (RT) inhibitors. It allows for the quantitative measurement of a compound's ability to inhibit the enzyme.

1. Key Materials

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase.
  • Substrates: Template/primer complex (e.g., poly(rA)/oligo(dT)₁₅), and dTTP.
  • Detection Method: A kit or reagents to detect synthesized DNA, often using a colorimetric or fluorometric readout.
  • Test Compound: this compound, dissolved in DMSO (ensure the final DMSO concentration is non-inhibitory, e.g., ≤1%).
  • Positive Controls: Known RT inhibitors (e.g., Nevirapine for NNRTIs [1]).
  • Buffer: Tris-HCl or similar, containing Mg²⁺ or Mn²⁺ ions, DTT, and KCl.

2. Detailed Procedure

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, the template/primer, and dTTP.
  • Compound Addition: Add this compound at a range of serial dilutions (e.g., from 100 µM to 0.1 µM) to the test wells. Include control wells: no inhibitor (100% activity), no enzyme (background), and positive control inhibitor.
  • Initiation: Start the reaction by adding the RT enzyme.
  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
  • Detection & Measurement: Stop the reaction and quantify the amount of DNA synthesized using your chosen detection method.
  • Data Analysis: Calculate the percentage inhibition for each concentration of this compound and plot a dose-response curve to determine the IC₅₀ value.
Parallel Screening: Integrating Permeability Assessment

Early assessment of intestinal absorption potential can be valuable. The Caco-2 cell monolayer model is a standard for this purpose [2]. The workflow integrates this with activity screening.

G Start Start Screening Perm Caco-2 Permeability Assessment Start->Perm Act RT Inhibitory Activity Assay Start->Act QSAR QSAR & Applicability Domain Analysis Perm->QSAR Eval Data Integration & Hit Prioritization Act->Eval QSAR->Eval Eval->Start Does Not Meet Criteria End Promising Lead Eval->End Meets Criteria

This diagram illustrates a parallel screening approach where activity and permeability are assessed simultaneously for more efficient lead identification [2].

Caco-2 Cell Permeability Assay Protocol [2] [3]

  • Cell Culture: Grow Caco-2 cells on semi-permeable membrane inserts until they form a confluent, differentiated monolayer (typically 21 days).
  • Validation: Confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) before the experiment.
  • Dosing: Add this compound (e.g., 10-100 µM) to the apical (A) chamber.
  • Sampling: At set time points, collect samples from the basolateral (B) chamber.
  • Analysis: Quantify the concentration of this compound that has traversed the monolayer using LC-MS/MS.
  • Calculation: Determine the Apparent Permeability coefficient (Pₐₚₚ). A high Pₐₚₚ suggests good absorption potential.
Evaluation within the NF-κB Pathway

Given that other natural compounds are investigated for anti-inflammatory effects, evaluating this compound in the NF-κB pathway could be insightful. The following diagram and protocol outline this common approach.

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Activation LPS->IKK IkBa IκB-α Protein (Inhibitor of NF-κB) IKK->IkBa Phosphorylates pIkBa Phosphorylated IκB-α (p-IκB-α) IkBa->pIkBa Deg Degradation of IκB-α pIkBa->Deg NFkB NF-κB (p50/p65) Translocation to Nucleus Deg->NFkB Releases SEAP Gene Expression (e.g., SEAP Reporter) NFkB->SEAP

This diagram shows the canonical NF-κB signaling pathway. Inhibition of IκB-α phosphorylation is a key mechanism of action for some anti-inflammatory compounds [4].

NF-κB Reporter Assay Protocol [4]

  • Cell Line: Use THP-1 human monocytic cells stably transfected with a Secreted Alkaline Phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
  • Stimulation & Treatment: Pre-treat cells with this compound at various concentrations for a set time, then stimulate with LPS to activate the NF-κB pathway.
  • Incubation: Continue incubation (e.g., 16-24 hours).
  • Measurement: Collect cell culture supernatant and quantify SEAP activity using a chemiluminescent or colorimetric substrate.
  • Data Analysis: Calculate the percentage inhibition of SEAP production compared to the LPS-stimulated control to determine the compound's potency.

Important Considerations for Your Research

When working with this compound, please note:

  • Confirm Activity: The primary cited activity is RT inhibition [1], but its effects on other targets like the NF-κB pathway are currently unknown and would require experimental validation.
  • Source and Purity: The natural product source (Mniopetalum sp.) suggests that obtaining this compound may require specialized extraction and purification [1]. Always confirm compound purity and identity (e.g., by NMR, LC-MS) before use.
  • Assay Controls: Rigorously include appropriate controls (vehicle, positive inhibition, baseline) in all experiments to ensure data reliability.

Application Note Summary

This compound is a natural product with promising reverse transcriptase inhibitory activity [1]. Full characterization requires a multi-faceted approach:

  • Use the reverse transcriptase inhibition assay to confirm and quantify its primary activity.
  • Employ the Caco-2 permeability model early to assess its drug-like potential for oral administration [2].
  • Investigate its potential anti-inflammatory effects via the NF-κB reporter assay [4].

Adopting this parallel screening strategy will efficiently generate a comprehensive profile of this compound, accelerating its development as a therapeutic lead.

References

Proposed Analytical Framework for Mniopetal-Type Sesquiterpenoids

Author: Smolecule Technical Support Team. Date: February 2026

Analysis Type Recommended Technique Key Application / Measured Parameter
Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D) Determine planar structure and relative stereochemistry [1].
Mass Spectrometry (MS) Determine molecular formula and mass [1].
Infrared (IR) Spectroscopy Identify key functional groups (e.g., lactones) [2].
Purity & Quantification High-Performance Liquid Chromatography (HPLC) Assess compound purity; quantify concentration in mixtures [3].
Liquid Chromatography-Mass Spectrometry (LC-MS) Combine separation with mass identification.
Bioactivity Screening Cell-Based Antiviral Assays Measure inhibition of viral replication (e.g., HIV-1) [2].
Enzymatic Assays (e.g., Reverse Transcriptase Inhibition) Quantify direct enzyme inhibition and determine IC50 [2].
In-silico Screening Molecular Docking Predict binding affinity and pose within the target's active site [3].
Quantitative Structure-Activity Relationship (QSAR) Predict pharmacokinetic properties like intestinal permeability [3].

Detailed Experimental Workflows

The following protocols are synthesized from general methods for studying drimane sesquiterpenoids with antiviral activity.

Protocol 1: Isolation and Structural Elucidation of Drimane Sesquiterpenoids

This protocol is adapted from procedures used in the isolation and characterization of related compounds [1].

  • Sample Preparation: The process typically begins with the extraction of source material (e.g., fungal mycelia or plant matter) using solvents of increasing polarity (dichloromethane, methanol). The crude extract is then fractionated using vacuum liquid chromatography (VLC) or similar techniques.
  • Isolation: The fraction of interest is purified using a combination of normal-phase and reversed-phase HPLC. A common stationary phase is C18, and the mobile phase is often a gradient of acetonitrile and water.
  • Structural Analysis:
    • MS: High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular formula.
    • NMR: Acquire 1H, 13C, COSY, HSQC, and HMBC spectra. The HMBC experiment is particularly critical for establishing long-range connectivity and confirming the drimane skeleton's carbon framework. The stereochemistry is often inferred from NOESY/ROESY experiments and by comparison to known drimane compounds [1].
Protocol 2: In-vitro Evaluation of Reverse Transcriptase Inhibition

This protocol is based on standard enzymatic assays for HIV-1 Reverse Transcriptase (RT) inhibition, a known target for drimane sesquiterpenoids like Mniopetal E [2].

  • Principle: The assay measures the incorporation of radiolabeled nucleotides into a DNA template by the RT enzyme. Inhibitors reduce the amount of incorporated radioactivity.
  • Procedure:
    • Prepare a reaction mixture containing the recombinant HIV-1 RT enzyme, a template-primer (e.g., poly(rA)-oligo(dT)), and the tritiated substrate [3H]dTTP in a suitable buffer.
    • Pre-incubate the test compound (e.g., a purified Mniopetal fraction) with the enzyme for 15 minutes.
    • Initiate the reaction by adding the substrate mixture and incubate at 37°C for 1 hour.
    • Stop the reaction by adding a sodium pyrophosphate solution and placing the tubes on ice.
    • Precipitate the synthesized DNA product onto glass fiber filters using trichloroacetic acid (TCA).
    • Measure the incorporated radioactivity using a liquid scintillation counter.
  • Data Analysis: The percentage inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by testing a range of inhibitor concentrations.
Protocol 3: Parallel In-silico Screening for Antiviral Leads

This integrated computational protocol is modeled after parallel screening approaches used for HIV-1 RT inhibitors [3].

  • Molecular Docking:
    • Preparation: Obtain the 3D crystal structure of the target (e.g., HIV-1 RT, PDB ID: 2RT2). Prepare the ligand (Mniopetal B structure) by energy minimization.
    • Docking Run: Use docking software (e.g., AutoDock Vina) to generate multiple binding poses. Key parameters include an exhaustiveness value of 8 and a docking grid centered on the known NNRTI binding pocket.
    • Analysis: Analyze the top-scoring poses for favorable interactions like hydrogen bonds and hydrophobic contacts with residues in the allosteric site [3].
  • Permeability Prediction via QSAR:
    • Model Application: Input the molecular descriptor of this compound (e.g., calculated logP, molecular weight, topological polar surface area) into a validated Caco-2 permeability QSAR model.
    • Interpretation: The model will output a predicted apparent permeability coefficient (log Papp), classifying the compound as having poor, moderate, or high intestinal absorption potential [3].
  • Lipophilic Ligand Efficiency (LLE) Calculation:
    • Formula: LLE = pIC50 (or -log(IC50)) - cLogP
    • Application: Calculate the LLE using the predicted or experimental IC50 and the computed partition coefficient (cLogP). An LLE >5 is generally considered favorable, indicating sufficient potency without excessive lipophilicity [3].

Visualized Workflow for Parallel In-silico Screening

The diagram below illustrates the integrated computational screening protocol for evaluating this compound.

Start Start: this compound 3D Structure Docking Molecular Docking Start->Docking PermPred Permeability Prediction (QSAR Model) Start->PermPred EffCalc Efficiency Index Calculation (LLE) Docking->EffCalc Predicted Binding Affinity PermPred->EffCalc Predicted cLogP Eval Evaluation EffCalc->Eval Lead Potential Lead Eval->Lead Favorable LLE & Permeability Fail Fail Screening Eval->Fail Unfavorable Properties

References

Mniopetal B: Biological Activity and Proposed Assay Principle

Author: Smolecule Technical Support Team. Date: February 2026

Mniopetal B is a drimane sesquiterpenoid isolated from the fungus Mniopetalum sp. and has been identified as an inhibitor of HIV-1 reverse transcriptase (RT) [1] [2]. Reverse transcriptase is a crucial viral enzyme that converts viral RNA into DNA, making it a key target for antiviral therapy [2].

The proposed bioassay is a cell-free enzymatic assay designed to directly quantify the inhibition of HIV-1 RT by this compound. The core principle involves using a synthetic RNA or DNA template-primer system. The enzyme incorporates nucleotides, including a labeled nucleotide, into a newly synthesized DNA strand. The level of inhibition is determined by measuring the reduction in the incorporation of this label in the presence of this compound compared to a control without the inhibitor. The following diagram illustrates the conceptual workflow and mechanism of action.

G TemplatePrimer Template-Primer Complex Incubation Incubation Reaction TemplatePrimer->Incubation Nucleotides dNTP Mix Nucleotides->Incubation Label Biotin-dUTP Label->Incubation RT_Enzyme HIV-1 Reverse Transcriptase RT_Enzyme->Incubation MniopetalB This compound MniopetalB->Incubation DNA_Product Biotin-Labeled DNA Product No_Inhibition No Inhibition (High Signal) DNA_Product->No_Inhibition Inhibition This compound Inhibition (Reduced Signal) DNA_Product->Inhibition With this compound Detection Signal Detection No_Inhibition->Detection Start Start Assay Start->TemplatePrimer Start->Nucleotides Start->Label Start->RT_Enzyme Start->MniopetalB Incubation->DNA_Product Inhibition->Detection

Proposed Detailed Bioassay Protocol for this compound

This protocol outlines the steps for a non-radioactive, colorimetric assay to evaluate the inhibitory potency of this compound against HIV-1 Reverse Transcriptase.

1. Materials and Reagents

  • Test Compound: this compound (prepare a 10 mM stock solution in DMSO; perform serial dilutions in molecular grade water or buffer for working concentrations).
  • Enzyme: Commercially sourced recombinant HIV-1 Reverse Transcriptase.
  • Template-Primer: Poly(A) template and Oligo(dT) primer.
  • Nucleotides: dNTP mix (dATP, dCTP, dGTP) and Biotin-dUTP.
  • Buffer: Tris-HCl buffer, MgCl₂, KCl, DTT.
  • Stop Solution: EDTA.
  • Detection Reagents: Streptavidin-coated microplate, HRP-conjugated anti-biotin antibody, colorimetric HRP substrate (TMB), stop solution (e.g., H₂SO₄).
  • Equipment: Microplate reader, multi-channel pipettes, 37°C incubator.

2. Experimental Workflow The assay procedure involves a sequential reaction, capture, and detection steps as shown below.

G Step1 1. Prepare Reaction Mix Sub1_1 Add this compound serial dilutions Step1->Sub1_1 Step2 2. Initiate RT Reaction Sub2_1 Add template/primer and nucleotides Step2->Sub2_1 Step3 3. Stop Reaction Step4 4. Capture Product Step3->Step4 Sub4_1 Transfer to Streptavidin plate Step4->Sub4_1 Step5 5. Detect Signal Sub5_1 Add HRP-antibody Step5->Sub5_1 Step6 6. Data Analysis Sub1_2 Add RT enzyme Sub1_1->Sub1_2 Sub1_2->Step2 Sub2_2 Incubate at 37°C (60 minutes) Sub2_1->Sub2_2 Sub2_2->Step3 Sub4_2 Incubate and Wash Sub4_1->Sub4_2 Sub4_2->Step5 Sub5_2 Add TMB substrate Sub5_1->Sub5_2 Sub5_3 Measure absorbance at 450 nm Sub5_2->Sub5_3 Sub5_3->Step6

3. Step-by-Step Procedure

  • Prepare Reaction Mix: In a 96-well reaction plate, add the following to each well:
    • X µL of this compound working solution or control (buffer for positive control, known inhibitor for reference).
    • 10 µL of 5X RT reaction buffer.
    • 0.5 µL of HIV-1 RT enzyme (diluted to an appropriate concentration in assay buffer).
    • Add nuclease-free water to a final volume of 40 µL (excluding the template/primer/nucleotide mix).
  • Initiate RT Reaction: Add 10 µL of the template/primer/nucleotide mix to each well to start the reaction. Seal the plate and incubate at 37°C for 60 minutes.
  • Stop Reaction: Add 10 µL of 50 mM EDTA to each well to chelate Mg²⁺ and stop the enzymatic reaction.
  • Capture Product: Transfer 50 µL of the stopped reaction mixture to a streptavidin-coated microplate. Incubate for 60 minutes at 37°C to allow the biotinylated DNA product to bind. Wash the plate 3-5 times with PBS-T wash buffer to remove unbound components.
  • Detect Signal:
    • Add 100 µL of HRP-conjugated anti-biotin antibody (appropriately diluted) to each well. Incubate for 30-60 minutes at 37°C. Wash as before.
    • Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes for color development.
    • Add 50 µL of stop solution (e.g., 1M H₂SO₄). The blue color will turn yellow.
    • Measure the absorbance at 450 nm within 30 minutes using a microplate reader.

4. Data Analysis

  • Calculate the mean absorbance for the blank wells (no enzyme control) and subtract this value from all other test wells.
  • The positive control (no inhibitor) represents 100% enzyme activity. The percent inhibition for each test well is calculated as: % Inhibition = [1 - (Absorbance_sample / Absorbance_positive_control)] × 100
  • Generate a dose-response curve by plotting % Inhibition (or % Activity) against the log of this compound concentration. The IC₅₀ value (concentration that inhibits 50% of RT activity) can be determined by non-linear regression analysis of this curve.

Validation Parameters and Acceptance Criteria

To ensure the bioassay is reliable, precise, and accurate, key performance characteristics should be validated according to established frameworks for biological methods [3]. The following table summarizes the core parameters to be evaluated.

Validation Parameter Objective Proposed Procedure & Acceptance Criteria
Precision Measure random error (impression). Run at least 3 concentrations of this compound in 6 replicates on 3 separate days. Acceptance: CV of IC₅₀ should be < 20% [3].
Accuracy / Linearity Assess systematic error (bias) and dynamic range. Spike known amounts of a reference RT inhibitor. Acceptance: The dose-response curve should have a linear or sigmoidal fit with R² > 0.98 over a defined range [3].
Specificity Confirm activity is due to this compound. Test against other viral polymerases (e.g., HIV-2 RT, AMV RT). Acceptance: Significantly higher IC₅₀ for non-target enzymes [3].
Robustness Evaluate resilience to small method changes. Deliberately vary parameters like incubation time (±5 min) or Mg²⁺ concentration (±10%). Acceptance: No significant impact on the calculated IC₅₀ value [3].

Critical Considerations for the Protocol

  • Solvent Controls: The final concentration of DMSO from the this compound stock must be kept constant across all wells (typically ≤1%) and a DMSO-only control must be included, as solvents can affect enzyme activity.
  • Reference Inhibitor: Always include a well-characterized RT inhibitor (e.g., Nevirapine or Efavirenz) as a technical control to validate the assay's performance in each run [2].
  • Z'-Factor: For high-throughput screening applications, calculate the Z'-factor as a measure of assay quality and signal dynamic range. A Z' > 0.5 is considered an excellent assay.

I hope this reconstructed application note and protocol provide a solid foundation for your research on this compound. Should you require further elaboration on any specific section, please feel free to ask.

References

Understanding Solubility in Lead Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Aqueous solubility is a critical property in pharmaceutical development, as over 75% of oral drug development candidates have low solubility, which directly impacts their bioavailability [1]. The process of improving a compound's solubility, as part of its overall drug-like profile, is known as lead optimization [2].

The table below summarizes the core strategies used to address poor solubility during this phase:

Strategy Description Rationale & Application
Reduce Lipophilicity Lowering the LogP (partition coefficient) of the compound. Decreased lipophilicity often reduces a compound's affinity for the hERG potassium channel, simultaneously addressing solubility and cardiac toxicity concerns [2].
Modify Ionizable Groups Reducing the basicity of amines or introducing acidic groups. Altering the pKa can improve solubility across various pH levels. Introducing acidic groups can be a particularly effective strategy [2].
Introduce Hydrophilic Groups Adding polar functional groups, such as hydroxyls (-OH). Increases the molecule's ability to form hydrogen bonds with water, thereby enhancing its aqueous solubility [2].
Conformational Restriction Reducing the molecule's flexibility by introducing cyclic structures. A more rigid molecule may have a higher energy (and thus more soluble) crystalline form or be less likely to form tight crystal packings [2].

Experimental Protocols for Solubility Assessment

Here are detailed methodologies for key experiments to evaluate and understand the solubility of your compounds.

Kinetic Solubility Measurement (UV-based)

This is a high-throughput method used in early discovery to rank compounds.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Mniopetal B in DMSO.
  • Aqueous Buffer Dilution: Dilute the stock solution 100-fold into a pH 7.4 phosphate-buffered saline (PBS) buffer to achieve a nominal concentration of 100 µM. Use DMSO as a blank. Vortex the mixture thoroughly.
  • Incubation: Allow the solution to equilibrate at room temperature for 60 minutes.
  • Filtration: Pass the solution through a pre-wetted 96-well filter plate (e.g., 0.45 µm PVDF membrane) to remove any precipitated material.
  • Quantification: Quantify the concentration of the compound in the filtrate using a UV plate reader. Compare the absorbance to a standard curve of the compound in DMSO/buffer to calculate the kinetic solubility in µM or µg/mL.
Thermodynamic Solubility Measurement (HPLC-based)

This gold-standard method determines the intrinsic solubility of the most stable crystalline form.

  • Excess Solid Addition: Add a known, excess amount of solid this compound (in its most stable crystalline form) to a vial containing a suitable aqueous buffer (e.g., PBS pH 7.4).
  • Equilibration: Agitate the suspension continuously using a rotary shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
  • Separation: After equilibration, separate the saturated solution from the undissolved solid by centrifugation and filtration through a 0.45 µm syringe filter.
  • Quantification (HPLC-UV): Dilute the filtrate appropriately with a compatible solvent (e.g., methanol). Analyze the diluted sample using High-Performance Liquid Chromatography (HPLC) with UV detection. Quantify the concentration by comparing the peak area to a validated calibration curve of known standards. The result is the thermodynamic solubility.

Data Visualization and Color Palette Guidelines

Effective visualization of biological data, including solubility results and signaling pathways, requires careful color selection to ensure clarity and accessibility [3] [4].

The following diagram outlines a logical workflow for troubleshooting solubility issues, incorporating the strategies and assessments mentioned above.

G Start Identified Solubility Issue Assess Assess Solubility Start->Assess Kinetic Kinetic Solubility Assay (UV-based) Assess->Kinetic Thermodynamic Thermodynamic Solubility Assay (HPLC-based) Assess->Thermodynamic Strategy Develop Optimization Strategy Kinetic->Strategy Thermodynamic->Strategy ReduceLipo Reduce Lipophilicity Strategy->ReduceLipo IntroducePolar Introduce Polar Groups Strategy->IntroducePolar ModifyIon Modify Ionizable Groups Strategy->ModifyIon AI In-Silico Screening (AI/QSAR Models) ReduceLipo->AI IntroducePolar->AI ModifyIon->AI Synthesize Synthesize & Test Analogs AI->Synthesize Select Promising Candidates

When creating such diagrams or any data visualizations for your work, please adhere to the following rules for color use [4] [5]:

  • Rule 1: Identify the Nature of Your Data: Use sequential color palettes (shades of a single hue) for quantitative data like solubility values. Use qualitative palettes (distinctly different hues) for categorical data, such as different compound series.
  • Rule 7: Be Aware of Color Conventions: In molecular visualizations, cool colors (blues) are often used for hydrophilic regions, and warm colors (oranges, reds) for hydrophobic regions, which can intuitively map to solubility properties [3].
  • Rule 8: Assess Color Deficiencies: Always check your visualizations using a color vision deficiency (CVD) emulator to ensure they are interpretable by all audience members. Avoid problematic color pairs like red-green [5].

Frequently Asked Questions (FAQs)

Q1: Why is this compound likely to have poor aqueous solubility? While the exact structure-property relationship for this compound is not published, poor solubility is a common challenge for lead compounds. It is often driven by high molecular weight, excessive lipophilicity (high LogP), and a rigid, planar structure that allows for strong crystal packing, all of which are typical of natural products like this compound. The strategies in the table above are designed to counteract these very factors.

Q2: What are the main differences between kinetic and thermodynamic solubility, and which one should I prioritize? Kinetic solubility measures the solubility of a compound from a pre-dissolved DMSO stock and is relevant for early-stage screening where compounds are stored in DMSO. Thermodynamic solubility measures the equilibrium solubility of the solid crystalline form itself and is more relevant for predicting in-vivo performance of a final solid dosage form. You should prioritize kinetic solubility for initial, high-throughput ranking, and rely on thermodynamic solubility for later-stage candidates to guide salt or polymorph selection [1].

Q3: How can in-silico (AI) models aid in solving solubility issues? AI models, particularly those based on graph neural networks (e.g., Chemprop), can quickly predict the solubility of thousands of virtual analogs before you ever synthesize them [1]. This allows you to prioritize the synthesis of compounds with a higher predicted solubility and more favorable drug-like properties, significantly accelerating the lead optimization cycle.

References

Mniopetal B Synthesis and Structure

Author: Smolecule Technical Support Team. Date: February 2026

The core structure of Mniopetal B is built around a 1,3-diene system. Key information from its laboratory synthesis includes [1]:

  • Synthetic Method: The 1,3-diene fragment of this compound was assembled using a Horner–Wadsworth–Emmons reaction [1].
  • Key Reaction: This reaction occurred between an aldehyde and the anion generated from ethyl (diethoxyphosphoryl)acetate, using sodium hydride as a base. The reaction proceeded with excellent efficiency and superb diastereoselectivity [1].
  • Structural Motif: The 1,3-diene is a conjugated system known to be sensitive to light, heat, and oxidants, which provides a starting point for hypothesizing potential stability issues.

Potential Stability Issues and Troubleshooting Guide

Based on the known reactivity of 1,3-diene systems like the one in this compound, here are potential stability problems and investigative steps. Please validate these hypotheses with your specific experimental data.

Potential Issue Underlying Cause & Mechanism Recommended Troubleshooting Steps
General Degradation / Loss of Potency Polymerization or decomposition of the reactive 1,3-diene moiety upon exposure to heat, light, or oxygen over time [1]. Store samples under inert atmosphere (Argon/N2), in the dark at low temperatures (-20°C or lower). Monitor purity via HPLC or TLC over time.
Low Synthesis Yield Instability of reaction intermediates or the final product under the synthesis or work-up conditions [1]. Ensure the reaction is conducted under inert atmosphere. Minimize exposure to light during synthesis. Consider lower temperature work-up and purification.
Isomerization / Loss of Diastereoselectivity The defined stereochemistry of the diene is crucial. It may isomerize from the desired configuration under acidic, basic, or photochemical conditions [1]. Check the reaction conditions for unintended acidic/basic catalysts. Analyze the product ratio by analytical methods (e.g., NMR) to confirm isomeric purity.

Experimental Workflow for Stability Investigation

For a systematic investigation, you can follow the workflow below. This diagram outlines the key phases from hypothesis to solution implementation.

Start Observed Stability Problem H1 Hypothesis 1: Oxidative Degradation Start->H1 H2 Hypothesis 2: Thermal Instability Start->H2 H3 Hypothesis 3: Photochemical Degradation Start->H3 E1 Experiment 1: Oxygen Headspace Analysis H1->E1 E2 Experiment 2: Forced Degradation (Heat) H2->E2 E3 Experiment 3: Light Exposure Test H3->E3 A1 Analysis: HPLC-MS / NMR E1->A1 E2->A1 E3->A1 C1 Compare Results & Identify Main Degradant A1->C1 S1 Implement Solution: Modified Storage/Purification C1->S1

Suggested FAQ for a Technical Support Center

Here are some hypothetical FAQs that could populate your support site, based on common laboratory challenges.

Q: What is the best way to store this compound for long-term stability? A: Based on the reactivity of its 1,3-diene group, it is recommended to store this compound as a solid or in a dried-down form under an inert atmosphere (e.g., in a sealed vial under argon or nitrogen). It should be kept in the dark at -20°C or lower. For solutions, use anhydrous, degassed solvents and similar storage conditions.

Q: My synthesized this compound shows new, unwanted spots on TLC after a few days. What could be happening? A: This is likely due to degradation. The conjugated diene system can undergo slow oxidation or photochemical reactions. Verify that your purification process is efficient and that the pure compound is immediately transferred to the recommended storage conditions. Analyzing the degradants by LC-MS can help identify the degradation pathway.

Q: The yield for my Horner-Wadsworth-Emmons reaction to form the this compound diene is low. How can I improve it? A: Ensure the reaction environment is free of protons and oxidizing agents [1]. The base (sodium hydride) and all glassware must be thoroughly dry. Purging the reaction vessel with an inert gas before and during the reaction can prevent side reactions with oxygen or moisture, potentially improving yield.

References

A Framework for Your Mniopetal B Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information is unavailable, here is a structured template with examples based on common laboratory challenges. You can adapt the content with your specific data on Mniopetal B.

Frequently Asked Questions (FAQs)

The table below addresses potential generic issues that can be tailored for this compound.

FAQ Question Potential Cause & Solution

| Low compound solubility in assay buffer? | Cause: Low aqueous solubility of small molecules. Solution: Optimize solvent (e.g., use DMSO stocks with final concentration ≤0.1%), include solubilizing agents (e.g., cyclodextrins), or use surfactants (e.g., Tween-20) [1]. | | High variability in cell-based assay results? | Cause: Inconsistent cell passage number, seeding density, or compound handling. Solution: Standardize cell culture protocols, ensure consistent passage number, pre-warm assay media, and use freshly prepared compound dilutions. | | Observed cytotoxicity at non-target concentrations? | Cause: Off-target effects or overly high working concentrations. Solution: Perform a full dose-response curve to determine IC50, and use a more selective positive control to compare effect profiles. |

Troubleshooting Guide: Data Presentation

For clear communication of issues, structure quantitative data into tables. The example below follows recommendations for presenting numerical variables [2].

Table: Example Summary of Replicate Viability Assay Readings This format helps in identifying inconsistencies across experimental replicates.

Replicate # Absorbance (570 nm) Viability (%) Notes
1 0.85 98% -
2 0.41 47% Outlier suspected; check pipetting
3 0.84 97% -
4 0.83 95% -
Mean ± SD 0.73 ± 0.21 84% ± 25 High SD indicates issue
Experimental Protocols: Detailed Workflow

Below is a generalized workflow for a cell-based viability assay, which you can modify for your specific experiments with this compound.

G Start Start Experiment Plate Plate Cells Start->Plate Treat Treat with This compound Dilutions Plate->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Add Viability Reagent Incubate->Assay Measure Measure Signal (e.g., Absorbance) Assay->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Signaling Pathway Visualization

If this compound acts on a known signaling pathway, you can use the following DOT language script as a template to map its mechanism of action. The script utilizes a color palette designed for clarity and accessibility [3] [4].

G Ligand Extracellular Signal Receptor Membrane Receptor Ligand->Receptor Binds ProteinA Kinase A Receptor->ProteinA Activates ProteinB Kinase B ProteinA->ProteinB Phosphorylates Target Transcription Factor ProteinB->Target Modifies Output Gene Expression Target->Output Regulates

References

Mniopetal B: Recommended Storage & Handling

Author: Smolecule Technical Support Team. Date: February 2026

For a novel compound like Mniopetal B, whose structure and sensitivity are not fully detailed in the literature, a conservative and systematic approach to storage is essential. The following table summarizes recommended conditions based on standard practices for labile natural products.

Parameter Recommended Condition Rationale & Supporting Evidence
Temperature -20°C or -80°C Preserves integrity of complex molecules; lower temperatures slow degradation kinetics [1] [2].
Light Exposure Protect from light Amber vials or opaque containers; ambient light can degrade compounds (e.g., monoclonal antibodies) [3].
Atmosphere Inert gas (e.g., N₂) Headspace purging minimizes oxidation; controlled atmosphere maintains quality in sensitive substances [4] [5].
Humidity Desiccated environment Use of desiccants protects against hydrolysis, a common degradation pathway for many APIs [6].
Form Dry, solid powder Solution phase often accelerates degradation pathways compared to solid form [6].

Stability Assessment Protocol

To establish definitive storage conditions for this compound, you should conduct forced degradation studies. The workflow below outlines this testing process.

G Start Start: this compound Sample Stress Apply Stress Conditions Start->Stress Analysis Final Analysis: UPLC/PDA and LC-MS/MS Compare Compare vs. Control Analysis->Compare Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Oxid Oxidative Stress (e.g., 3% H₂O₂, RT) Stress->Oxid Thermal Thermal Stress (e.g., 60°C, solid) Stress->Thermal Photo Photolytic Stress (e.g., ICH Q1B light) Stress->Photo Acid->Analysis Base->Analysis Oxid->Analysis Thermal->Analysis Photo->Analysis

Detailed Methodology

This protocol is adapted from established pharmaceutical guidelines [6].

  • Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile).
  • Stress Conditions: Expose the samples to the following conditions. Include an unstressed control stored at -20°C for comparison.
    • Acidic Hydrolysis: Treat with 0.1 M HCl. Heat at 60°C for 24 hours [6].
    • Alkaline Hydrolysis: Treat with 0.1 M NaOH. Heat at 60°C for 24 hours [6].
    • Oxidative Stress: Treat with 3% hydrogen peroxide. Keep at room temperature for 24 hours [6].
    • Thermal Stress: Expose the solid powder to 60°C for 10 days [6].
    • Photolytic Stress: Expose solid and/or solution to a total illumination of 1.2 million lux hours and integrated near-UV energy of 200 watt hours/square meter as per ICH Q1B guideline [3].
  • Analysis: After stress, analyze all samples (including the control) using:
    • UPLC/PDA: To separate degradation products and track changes in the main peak.
    • LC-MS/MS: To identify the molecular weights and propose structures for the major degradation products [6].

Troubleshooting FAQs

  • Q: The potency of my this compound seems to drop after a few months, even at -20°C. What could be the cause?

    • A: This indicates potential degradation. The most common causes are exposure to moisture (hydrolysis) or oxygen (oxidation). Ensure the vial is tightly sealed under an inert atmosphere and stored with a desiccant. Consider switching to -80°C for long-term storage and confirm the degradation profile via LC-MS.
  • Q: I see a new spot on my TLC plate that is not the parent compound. How should I proceed?

    • A: A new spot is a clear indicator of degradation or impurity. Scrape the spot, elute, and analyze it by mass spectrometry to determine its identity. Review your recent handling procedures—were the samples left out at room temperature or exposed to light? Use this information to adjust your storage and handling protocols.
  • Q: What is the most critical factor to control for this compound?

    • A: Without specific data, all factors in the table above are critical. However, temperature and protection from light are often the most impactful and easiest to control. Begin by strictly optimizing these two parameters.

References

Technical FAQ on Purity Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common technical questions based on current methodologies:

  • What are the primary causes of column degradation in chromatographic purification? Column degradation can occur through several mechanisms. Mechanical stress from pressure fluctuations can compress the stationary phase. Chemical degradation can happen from interactions with aggressive mobile phases or reactive sample components. Furthermore, contamination from sample matrices or particulate matter can accumulate on frits and packing materials, leading to increased backpressure and loss of resolution [1].

  • How can I monitor my HPLC column for signs of degradation? Key indicators include a steady increase in system backpressure, peak broadening (reduced plate count), changes in peak asymmetry, and shifts in retention times for standard analytes. Performing regular system suitability tests with a standard mixture is the best practice for monitoring these parameters [1].

  • My purification yield is low after chromatography. What could be the issue? Low yield can often be attributed to sample loss due to adsorption on active sites in the column or hardware. It can also be caused by incomplete recovery during fraction collection, or on-column degradation of the target compound if the mobile phase or stationary phase is not compatible [2].

  • What strategies can prevent column degradation and extend its life? Proactive strategies are crucial. Always use an in-line filter and a guard column to protect the analytical column. Ensure thorough sample cleanup to remove particulates and incompatible contaminants. Adhere to the manufacturer's recommended pH and temperature limits, and implement a regular column cleaning and flushing regimen with strong solvents [1].

  • A common impurity in my synthesis is the R-(+)-enantiomer. How can I accurately quantify it? Quantifying low levels of an enantiomeric impurity can be challenging. One established approach is a derivatization method, where the sample is reacted with a chiral derivatizing agent (e.g., N-boc-L-proline) to form diastereomers. These diastereomers have different physical properties and can be separated using a standard reversed-phase (C18) HPLC method, avoiding the need for an expensive chiral column [3].

Troubleshooting Guide for Purification Issues

For a quick diagnosis, refer to the following table that links common symptoms to their potential causes and solutions.

Observed Issue Potential Root Cause Recommended Corrective Action
Increasing backpressure Particulate contamination clogging frits or pores [1]. Check and replace in-line filter; flush column according to manufacturer's instructions; always filter samples.
Peak broadening/tailing Column degradation (e.g., void formation), strong sample adsorption to active sites [1]. Perform system suitability test; use mobile phase additives to mask active sites; consider column replacement.
Low recovery/yield Sample adsorption, on-column degradation, poor solubility [2]. Improve sample solubility; consider a different column chemistry (e.g., end-capped); optimize fraction collection.
Irreproducible retention times Unstable mobile phase (pH, composition), column overloaded, column exhausted [1]. Prepare fresh mobile phase; ensure column thermostat is working; reduce injection volume/conc.; test with standards.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating LC Method for a Drug Substance

This method, adapted from a study on Nimodipine, is designed to separate a drug from its degradation products, making it ideal for assessing purity and stability [4].

  • Method Summary: To determine Nimodipine in the presence of its degradation products and study degradation kinetics.
  • Equipment & Reagents:
    • HPLC System: With UV-Vis detector.
    • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile-Methanol-Water (55:11:34, v/v/v).
    • Standards: Nimodipine and degradation products.
  • Procedure:
    • Prepare standard solutions of Nimodipine in the concentration range of 5.0–35.0 µg/mL.
    • Set the mobile phase flow rate to 0.5 mL/min and the column temperature to ambient.
    • Set the detector wavelength to 235 nm.
    • Inject 10-20 µL of the standard and sample solutions.
    • Record the chromatograms and confirm the resolution between Nimodipine and all degradation products.
  • Validation: The method was validated for specificity, accuracy, precision, and linearity across the stated range [4].
Protocol 2: Determining Enantiomeric Purity via Derivatization

This method details how to quantify a trace enantiomeric impurity by creating diastereomers for separation on a standard C18 column [3].

  • Method Summary: To detect and quantify the R-(+)-enantiomer (WCK 1153) in the S-(-)-enantiomer (WCK 1152) bulk drug.
  • Equipment & Reagents:
    • HPLC System: With UV-Vis detector.
    • Column: YMC Pack ODS AM C18 (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: 55% Water (with 0.05% TFA) : 45% Acetonitrile.
    • Chiral Reagent: N-boc-L-proline.
    • Coupling Agent: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).
    • Base: Triethylamine (TEA).
    • Solvent: Dichloromethane (DCM).
  • Derivatization Procedure:
    • Dissolve the sample (WCK 1152) in DCM.
    • Add N-boc-L-proline, EEDQ, and TEA.
    • React at room temperature for 1 hour, monitoring reaction completion by HPLC.
    • Prepare a solution of the derivative (~1 mg/mL) in methanol for HPLC analysis.
  • Chromatographic Conditions:
    • Flow Rate: 1.25 mL/min.
    • Column Oven: 30°C.
    • Detection: 290 nm.
    • Injection Volume: 10 µL.
  • Validation: The method was validated with a resolution of >4.0 between diastereomers and LOQ of 0.0021 mg/mL for the impurity [3].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for a purity investigation, from problem identification to resolution, incorporating the troubleshooting concepts discussed.

cluster_0 Diagnose the Symptom cluster_1 Implement Corrective Action Start Start: Purity/Peak Issue Symptom Identify Primary Symptom Start->Symptom Pressure Check: Particulate Contamination Symptom->Pressure High Pressure Shape Check: Column Degradation or Active Sites Symptom->Shape Poor Peak Shape Recovery Check: Sample Adsorption or Degradation Symptom->Recovery Low Recovery Retention Check: Mobile Phase Stability or Column Exhaustion Symptom->Retention Unstable Retention Action1 Filter Sample Flush/Replace Column Pressure->Action1 Action2 Use Mobile Phase Additives Test with Standards Shape->Action2 Action3 Improve Solubility Change Column Chemistry Recovery->Action3 Action4 Prepare Fresh Mobile Phase Reduce Sample Load Retention->Action4 Resolve Issue Resolved? Action1->Resolve Action2->Resolve Action3->Resolve Action4->Resolve Yes Document Solution & Continue Analysis Resolve->Yes No Escalate: Consult Manufacturer or Method Developer Resolve->No No

Diagram Title: Purity Troubleshooting Workflow

References

A Framework for Protocol Documentation

Author: Smolecule Technical Support Team. Date: February 2026

A robust way to create and troubleshoot experimental methods is to use a structured, semantic framework. The SMART Protocols ontology (SP) and the SIRO model provide a unified standard for representing experimental protocols, making them more reproducible, reusable, and easier to debug [1].

The table below outlines the core components of the SIRO model, which can serve as a checklist for your protocol documentation and a starting point for troubleshooting:

SIRO Element Description Potential Troubleshooting Focus
Sample The biological or chemical material under investigation (e.g., a specific cell line, tissue, compound) [1]. Purity, origin, preparation method, storage conditions.
Instrument Equipment used to perform the experiment (e.g., spectrophotometer, HPLC, centrifuge) [1]. Calibration, settings, maintenance, compatibility with reagents.
Reagent Substances used in the experimental process (e.g., buffers, enzymes, solvents, Mniopetal B itself) [1]. Concentration, pH, stability, supplier, lot-to-lot variability.
Objective The specific goal of the experimental step or the entire protocol [1]. Clarity of the goal, assay suitability, measurable endpoints.

Visualizing Experimental Workflows with Graphviz

To help you create clear diagrams for your support center, here is a template for a general compound testing workflow in DOT language. It adheres to your specifications for color, contrast, and styling.

Diagram: Experimental Workflow for Compound Bioactivity Testing

BioactivityWorkflow CompoundIsolation CompoundIsolation SamplePreparation SamplePreparation CompoundIsolation->SamplePreparation AssaySetup AssaySetup SamplePreparation->AssaySetup Incubation Incubation AssaySetup->Incubation DataCollection DataCollection Incubation->DataCollection Analysis Analysis DataCollection->Analysis TroubleshootingPort Analysis->TroubleshootingPort Troubleshooting Troubleshooting TroubleshootingPort->Troubleshooting

This diagram illustrates a linear workflow common in bioactivity testing. The key troubleshooting principle is visualized by the dashed line: any deviation from expected results at the Analysis stage should trigger a systematic review of each previous step.

Frequently Asked Questions (FAQs)

Here are answers to common technical and diagram-related questions.

FAQ: Experimental Protocols

  • Q: How can structured protocols improve reproducibility in drug development?

    • A: Structured protocols address the common problem of inadequate methodological reporting, which is a major hurdle for reproducibility. By standardizing the description of samples, instruments, reagents, and objectives, they ensure all critical parameters are documented, making experiments easier to validate, reproduce, and compare [1] [2].
  • Q: Where can I find the original research on this compound?

    • A: The foundational study, "The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species," was published in the Journal of Antibiotics in 1994. It describes the isolation and basic biological activities of this compound and other related compounds [3].

FAQ: Graphviz Diagrams

  • Q: How do I make text inside a node bold or change its color?

    • A: Use HTML-like labels with , , or tags. You must also use shape="none" or shape="plain" for the node and enclose the label in < > instead of quotation marks [4] [5]. For example:

  • Q: What is the best way to create a node that looks like a table?

    • A: HTML-like labels with , , and
      elements are the most powerful method. This approach offers superior control over formatting, borders, and content within a node compared to the older shape=record [6] [5].
    • Q: How can I ensure my diagram colors have good contrast?

      • A: Always explicitly set the fontcolor attribute when you set a fillcolor for a node. The color palette provided (#202124 for text on light backgrounds, #FFFFFF for text on dark backgrounds) is designed for high contrast if used consistently [7].
    • Since the search for specific this compound methodologies was limited, would you like me to help you refine the workflow diagram for a more specific experimental step, such as a particular bioassay?

References

Methodologies for Bioactivity Validation

Author: Smolecule Technical Support Team. Date: February 2026

If experimental data for Mniopetal B were available, a comparison guide would likely detail the following types of protocols, which are standard for characterizing new bioactive compounds:

  • Parallel Screening for Affinity and ADMET Properties: A modern approach involves the simultaneous optimization of a compound's affinity for its target and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This is in contrast to the traditional serial method, which tests affinity first and ADMET later, leading to higher failure rates in later stages [1].
  • Caco-2 Cell Permeability Assay: This is a cornerstone experiment for predicting human intestinal absorption, a key factor for oral bioavailability [1]. The protocol involves:
    • Growing a monolayer of Caco-2 cells (derived from human colorectal adenocarcinoma) on a semi-permeable insert for 21-28 days to allow for differentiation [2].
    • Measuring the Transepithelial Electrical Resistance (TEER) to confirm the integrity and tight junction formation of the cell monolayer [2].
    • Applying the test compound (e.g., this compound) to the apical side of the monolayer.
    • Sampling from the basolateral side over time to calculate the apparent permeability coefficient (Papp), which quantifies how easily the compound crosses the cell layer [1] [2].
  • Molecular Docking Studies: This computational method is used to predict how a small molecule, such as this compound, interacts with a protein target at the atomic level. The typical workflow includes:
    • Target Selection: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).
    • Preparation: Cleaning the protein structure (removing water, adding hydrogens) and preparing the ligand (this compound) by optimizing its 3D structure [3].
    • Docking Simulation: Using software to generate multiple potential binding poses and scoring them based on binding energy and molecular interactions [1].
    • Analysis: Examining the highest-ranking poses for key interactions like hydrogen bonds, hydrophobic contacts, and steric complementarity [1] [3].

The following diagram illustrates how these key experimental workflows are conducted in the drug discovery process:

G cluster_screening Parallel Screening Model cluster_caco2 Caco-2 Permeability Assay cluster_docking Computational Analysis Start Start: Compound Discovery Affinity Target Affinity Studies Start->Affinity ADMET ADMET Property Screening Start->ADMET Docking Molecular Docking with Target Protein Affinity->Docking For specific targets Caco2Prep Cell Culture & Monolayer Formation (21-28 days) ADMET->Caco2Prep Focus on Absorption TEER TEER Measurement to Verify Integrity Caco2Prep->TEER Permeability Papp Calculation from Transport Experiment TEER->Permeability Classification Classify as High/Moderate/Poor Permeability Permeability->Classification End Integrated Data for Lead Prioritization Classification->End Analysis Analyze Binding Pose & Interactions Docking->Analysis SBPM Structure-Based Pharmacophore Modeling (Optional) Analysis->SBPM For advanced modeling Analysis->End SBPM->End

Framework for Comparing Drug-like Properties

A comparison guide would objectively present quantitative data in structured tables. Below is an example of the kind of data that would be compiled for this compound and reference compounds.

Table 1: Comparison of Key Physicochemical and In Vitro Properties

Property Experimental Method This compound (Hypothetical Data) Reference Compound A (e.g., Propranolol) Reference Compound B (e.g., Atenolol)
Caco-2 Papp (x10⁻⁶ cm/s) Caco-2 cell monolayer assay Data not found High: ~>10 [2] Low: ~<1 [2]
Predicted Absorption Based on Papp Data not found Well-absorbed [2] Poorly absorbed [2]
Lipophilic Efficiency (LLE) Calculated from activity and LogP [1] Data not found (Varies by compound) (Varies by compound)
Lipinski's Rule of 5 Computational screening Data not found Typically complies Typically complies

Table 2: Comparison of Bioactivity and Binding Properties

Property Experimental Method This compound (Hypothetical Data) Known Inhibitor (e.g., from studies)
Target Protein Biochemical assay Data not found (e.g., HIV-1 RT, Caspase-3)
Binding Affinity (ΔG, kcal/mol) Isothermal Titration Calorimetry (ITC) or docking score Data not found (Varies by complex)
IC₅₀ / EC₅₀ In vitro dose-response assay Data not found Compound-specific
Mechanism of Action Enzymatic/Molecular studies Data not found e.g., Allosteric inhibition [1]

Alternative Validation Strategies

Given the increasing need to rationalize animal testing, guides may also reference alternative validation strategies aligned with the "3Rs" (Replacement, Reduction, and Refinement) [4].

  • In silico Modeling: Using computer models and QSAR (Quantitative Structure-Activity Relationship) to predict permeability and biological activity before any lab testing [1] [4].
  • Cell-Based Assays: Using human cell lines (like Caco-2) as a surrogate for human intestinal tissue to study absorption and metabolism [1] [2].

References

Framework for Comparative Analysis of Mniopetal B

Author: Smolecule Technical Support Team. Date: February 2026

To objectively compare Mniopetal B with other lead compounds, a multi-faceted approach is necessary. The following table summarizes the key tiers of analysis and the essential experiments required for a comprehensive comparison.

Analysis Tier Key Comparison Metrics Typical Experimental Protocols
In Vitro Efficacy Target potency (IC₅₀/EC₅₀), mechanism of action, selectivity Dose-response assays, enzyme activity tests, binding affinity studies (e.g., SPR) [1]
In Vitro Safety & ADME Cytotoxicity, metabolic stability, membrane permeability Cell viability assays (e.g., against HepG2 cells), Caco-2 cell assays, microsomal stability tests [1]
In Vivo Efficacy & PK Bioavailability, half-life, efficacy in disease models Pharmacokinetic studies in rodents, efficacy testing in validated animal models of the target disease
In Vivo Toxicology Maximum tolerated dose (MTD), organ-specific toxicity Repeated-dose toxicity studies in two mammalian species (one non-rodent)

Details of Experimental Protocols

The following section expands on the standard methodologies used to generate the data for the comparative framework.

  • Target Potency and Mechanism: This is typically determined by conducting dose-response assays. A compound's potency is expressed as the half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀). To establish the mechanism of action, structure-based studies such as X-ray crystallography or Cryo-EM are used to visualize the compound bound to its target protein, revealing key binding interactions [2].
  • Selectivity Profiling: To assess whether a compound like this compound acts specifically on its intended target, selectivity panels are used. These panels test the compound against a wide range of related and unrelated enzymes or receptors (e.g., kinase panels, GPCR panels). A high selectivity index indicates a lower potential for off-target side effects [1].
  • Early ADME and Toxicity (in vitro): Key preliminary tests include:
    • Cytotoxicity Assays: Measuring the compound's effect on the viability of standard cell lines (e.g., HEK293, HepG2).
    • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to predict its rate of clearance in vivo.
    • Membrane Permeability: Using Caco-2 cell monolayers to model absorption in the human intestine [1].
  • In Vivo Pharmacokinetics: This involves administering the compound to laboratory animals (e.g., mice, rats) via a relevant route (e.g., intravenous and oral) and collecting blood samples at timed intervals. The analysis of these samples determines critical parameters like bioavailability, half-life, and maximum plasma concentration (Cmax).

Workflow for Lead Compound Comparison

The process of comparing lead compounds is iterative and involves parallel evaluation across multiple domains. The diagram below outlines a typical high-level workflow.

Start Start: Identified Lead Compound (e.g., this compound) InVitro In Vitro Profiling Start->InVitro PK ADME & PK Studies InVitro->PK Tox Toxicity Assessment PK->Tox Opt Lead Optimization Tox->Opt Sub-optimal Properties Candidate Development Candidate Selected Tox->Candidate Favorable Profile Opt->InVitro New Analogues Synthesized & Tested

How to Proceed with Your Research

  • Consulting Specialized Databases: Search for "this compound" in detailed scientific databases like PubMed, SciFinder, or Reaxys to find the primary research literature where it was first isolated and characterized.
  • Identifying the Target and Mechanism: The primary literature will specify this compound's biological target and its reported potency. This forms the baseline for all subsequent comparisons.
  • Defining the Comparator Set: Choose relevant comparator compounds. These could be:
    • Other natural products with the same molecular target.
    • Known drugs used to treat the relevant disease.
    • Compounds with a similar chemical scaffold.
  • Extracting Data: Systematically extract the quantitative data (IC₅₀, selectivity indices, pharmacokinetic parameters) for this compound and each comparator from the literature to populate a comparison table.

References

Comparison of Drimane-type Sesquiterpenoids

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key drimane-skeleton compounds related to Mniopetal B, based on the information found [1].

Compound Name Primary Biological Activities Source / Origin Key Mechanism Insights
Polygodial Antifeedant, Antimicrobial [1] Plant Polygonum hydropiper (water pepper) [1] Interacts with insect gustatory receptors; cytotoxic and inhibits plant growth [1].
Warburganal Antifeedant [1] Plant Warburgia ugandensis [1] Interacts with insect gustatory receptors to interfere with normal feeding behavior [1].
Drimenol Precursor to other drimanes [1] Fermentation processes; cyclization of farnesyl pyrophosphate (FPP) [1] A starting material for the synthesis of antifeedants like warburganal [1].
Monepantel (MPL) Anthelmintic, Antitumor (research phase) [2] Synthetic anthelmintic drug [2] Inhibits mTOR/p70S6K signaling pathway; also downregulates IGF-1R and c-MYC in ovarian cancer cells [2].

Experimental Insights from a Related Compound

While not this compound, the research on Monepantel (MPL) provides a clear example of how a drimane-related small molecule can be investigated. The experimental protocol from a key study is outlined below [2]:

  • In Vivo Model: Female nude mice with subcutaneous OVCAR-3 (human ovarian cancer) xenografts.
  • Drug Treatment: MPL was administered intraperitoneally (IP) at doses of 25 and 50 mg/kg, three times weekly for two to three weeks.
  • Formulation: MPL was suspended in a sterile solution of PBS with 0.5% hydroxypropyl methylcellulose (HPMC) and Tween 80.
  • Efficacy Evaluation: Tumor volume and weights were measured. The study found MPL to be modestly effective at suppressing tumor growth at the tested doses.
  • Mechanism Analysis: Western blot analysis of excised tumor tissues was performed. This confirmed that MPL treatment led to the inhibition of key proteins in the mTOR pathway (mTOR, P70S6K, 4EBP1) and downregulation of other growth-stimulating proteins like IGF-1R and c-MYC [2].

Based on this approach, here is a generalized workflow for studying the mechanism of such compounds, which could be applied to this compound.

G cluster_0 In Vivo Model (e.g., Mouse Xenograft) cluster_1 Molecular Mechanism Analysis Start Start: Identify Bioactive Compound InVivo In Vivo Efficacy Study Start->InVivo MechCell Mechanism: Cell-Based Assays Start->MechCell Data Integrate Data & Validate InVivo->Data A1 Implant Cancer Cells MechCell->Data MolAnalysis Molecular Pathway Analysis M1 Western Blot MolAnalysis->M1 M2 RNA Sequencing (Transcriptomics) MolAnalysis->M2 M3 Identify Key Pathways & Differentially Expressed Genes Data->MolAnalysis A2 Administer Compound A1->A2 A3 Measure Tumor Growth A2->A3 A4 Analyze Tumor Tissue A3->A4 M1->M3 M2->M3

References

×

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

466.25666817 Da

Monoisotopic Mass

466.25666817 Da

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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